8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile
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Overview
Description
8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile is a heterocyclic compound that contains a pyrimidine ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-bromophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile
- 8-(4-nitrophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile
Uniqueness
8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine or nitro-substituted analogs, which may have different chemical and biological properties .
Properties
Molecular Formula |
C14H10ClN3OS |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-4-2-9(3-5-10)12-11(8-16)13(19)18-6-1-7-20-14(18)17-12/h2-5H,1,6-7H2 |
InChI Key |
KCNBYJLHYHDGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(=C(N=C2SC1)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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